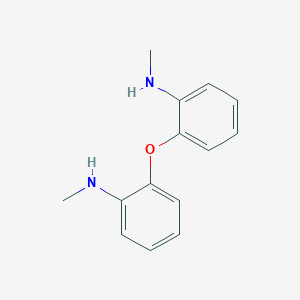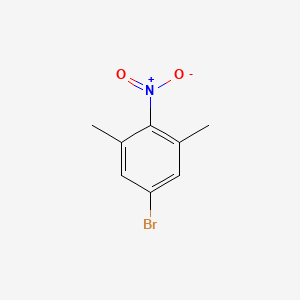
2,2'-Oxybis(N-methylaniline)
Vue d'ensemble
Description
2,2’-Oxybis(N-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two N-methylaniline groups connected by an oxygen atom
Mécanisme D'action
Target of Action
2,2’-Oxybis(N-methylaniline) is a complex organic compound that belongs to the class of aromatic amines It’s known that aromatic amines like n-methylaniline can interact with various organ systems in the body, including the liver, kidneys, central nervous system, and hematopoietic system .
Mode of Action
It’s known that n-methylaniline, a related compound, can induce tissue damage, oxidative stress, inflammation, and alterations in biochemical parameters upon exposure . It’s plausible that 2,2’-Oxybis(N-methylaniline) might exhibit similar interactions with its targets.
Biochemical Pathways
It’s known that n-methylaniline can affect various biochemical pathways related to oxidative stress and inflammation
Result of Action
Related compounds like n-methylaniline have been shown to induce toxicity in the liver, kidneys, central nervous system, and hematopoietic system . Chronic exposure to N-Methylaniline has also been associated with potential carcinogenicity, particularly in relation to bladder cancer .
Action Environment
It’s known that the toxicity of related compounds like n-methylaniline can be influenced by the concentration of the compound and the duration of exposure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N-methylaniline) typically involves the reaction of N-methylaniline with an appropriate oxygen donor. One common method is the oxidative coupling of N-methylaniline using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2’-Oxybis(N-methylaniline) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as transition metal complexes can be employed to enhance the efficiency of the oxidative coupling process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Oxybis(N-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to N-methylaniline.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-methylaniline.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 2,2’-Oxybis(N-methylaniline).
Applications De Recherche Scientifique
2,2’-Oxybis(N-methylaniline) finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
N-Methylaniline: A simpler analog with one N-methylaniline group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
2,2’-Oxybis(N,N-dimethylaniline): Similar structure but with dimethyl groups on the nitrogen atoms.
Uniqueness: 2,2’-Oxybis(N-methylaniline) is unique due to the presence of the oxygen bridge connecting the two N-methylaniline groups. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
N-methyl-2-[2-(methylamino)phenoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLJHINZMLLYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC2=CC=CC=C2NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453631 | |
| Record name | 2,2'-Oxybis(N-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76967-82-3 | |
| Record name | 2,2'-Oxybis(N-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)


